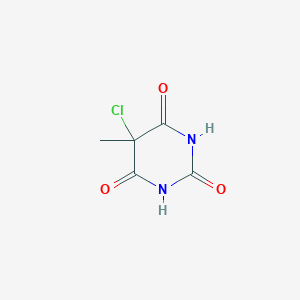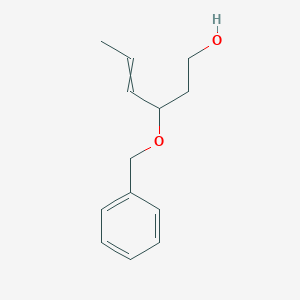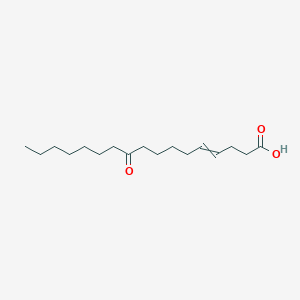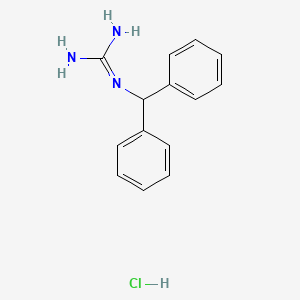
Di(buta-1,3-dien-2-yl)(dimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is an organosilicon compound characterized by the presence of two buta-1,3-dien-2-yl groups and two methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(buta-1,3-dien-2-yl)(dimethoxy)silane typically involves the reaction of buta-1,3-diene derivatives with silicon-containing reagents. One common method is the reaction of 1-trimethylsilylbuta-2,3-diene with methanol in the presence of a catalyst such as tin tetrachloride or antimony trichloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Di(buta-1,3-dien-2-yl)(dimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes or alkylsilanes.
Wissenschaftliche Forschungsanwendungen
Di(buta-1,3-dien-2-yl)(dimethoxy)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of di(buta-1,3-dien-2-yl)(dimethoxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic reactions and enhancing the reactivity of other compounds. Additionally, the presence of the buta-1,3-dien-2-yl groups allows for conjugation with other molecules, enabling the formation of complex structures with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buta-1,3-dien-2-ylbenzene: Similar in structure but contains a benzene ring instead of methoxy groups.
Buta-1,3-dien-2-yl(methoxy)silane: Contains one methoxy group and one buta-1,3-dien-2-yl group.
Danishefsky’s diene: An organosilicon compound with a similar diene structure but different substituents.
Uniqueness
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is unique due to the presence of both buta-1,3-dien-2-yl and methoxy groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
106154-12-5 |
|---|---|
Molekularformel |
C10H16O2Si |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
bis(buta-1,3-dien-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C10H16O2Si/c1-7-9(3)13(11-5,12-6)10(4)8-2/h7-8H,1-4H2,5-6H3 |
InChI-Schlüssel |
RCMZUEJTEZSQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C(=C)C=C)(C(=C)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)





![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)

